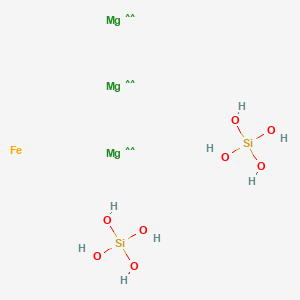
Magnesium iron silicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a type of nesosilicate or orthosilicate and is a primary component of the Earth’s upper mantle . Olivine is typically found in mafic and ultramafic igneous rocks and is known for its olive-green color, which can vary depending on the ratio of magnesium to iron . This mineral is also used as a gemstone called peridot and has various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium iron silicate can be synthesized through various methods, including the acid-leaching method. This method involves extracting high-purity magnesium hydroxide and amorphous silica from natural silicate minerals such as serpentine, peridotite, zeolite, and montmorillonite . These intermediate products are then reacted to form magnesium silicate hydrate under controlled temperatures of 50°C to 80°C .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting magnesium oxide or magnesium hydroxide with amorphous silica in the presence of water . The raw materials for this process are typically derived from carbonate rocks like magnesite and dolomite or from magnesium ions in salt lakes and seawater .
Chemical Reactions Analysis
Types of Reactions: Magnesium iron silicate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with hydrochloric acid to form magnesium chloride and silicon dioxide .
Common Reagents and Conditions: Common reagents used in these reactions include hydrochloric acid and other strong acids. The reactions typically occur under atmospheric pressure and temperatures ranging from 50°C to 90°C .
Major Products: The major products formed from these reactions include magnesium chloride, silicon dioxide, and other metal oxides depending on the specific reaction conditions .
Scientific Research Applications
Magnesium iron silicate has a wide range of scientific research applications:
Chemistry: It is used as a refractory material due to its high melting point and resistance to chemical reagents.
Biology and Medicine: Magnesium silicate bioceramics are explored for bone regeneration applications.
Industry: It is used in metalworking processes, as a component in cementitious materials, and in the production of silicate coatings for corrosion resistance
Mechanism of Action
The mechanism of action of magnesium iron silicate varies depending on its application. In biological systems, magnesium silicate acts by replacing missing factors, such as in antacid formulations where it neutralizes hydrochloric acid . In industrial applications, it acts as a refractory material, providing resistance to high temperatures and chemical reactions .
Comparison with Similar Compounds
Magnesium iron silicate can be compared with other similar compounds such as:
Forsterite (Mg₂SiO₄): The magnesium-rich end-member of the olivine series, known for its high melting point and use in refractory applications.
Fayalite (Fe₂SiO₄): The iron-rich end-member of the olivine series, with a lower melting point compared to forsterite.
Cummingtonite (Mg,Fe)₂(Mg,Fe)₅Si₈O₂₂(OH)₂: A this compound hydroxide that is compositionally similar but has different crystal structures and properties.
This compound is unique due to its specific ratio of magnesium to iron, which influences its physical and chemical properties, making it suitable for a wide range of applications from industrial to biomedical fields .
Properties
CAS No. |
19086-72-7 |
|---|---|
Molecular Formula |
Fe2Mg8O20Si5 |
Molecular Weight |
766.55 g/mol |
IUPAC Name |
octamagnesium;iron(2+);pentasilicate |
InChI |
InChI=1S/2Fe.8Mg.5O4Si/c;;;;;;;;;;5*1-5(2,3)4/q10*+2;5*-4 |
InChI Key |
FOKWMWSOTUZOPN-UHFFFAOYSA-N |
SMILES |
O[Si](O)(O)O.O[Si](O)(O)O.[Mg].[Mg].[Mg].[Fe] |
Canonical SMILES |
[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Fe+2].[Fe+2] |
Key on ui other cas no. |
19086-72-7 |
physical_description |
Olive-green to reddish solid; [Wikipedia] |
Synonyms |
(Mg,Fe)SiO3 magnesium iron silicate olivine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


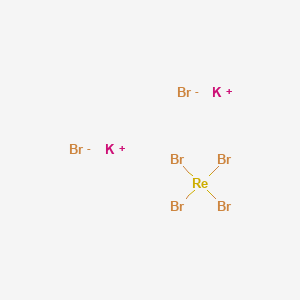
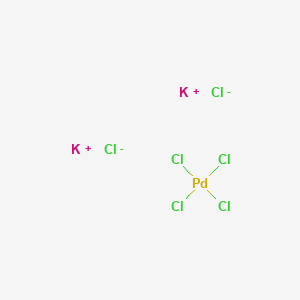

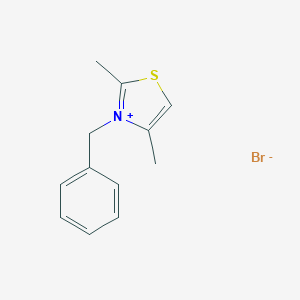


![9-(3-Hydroxy-3-methylbutyl)-7-methoxyfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B99379.png)
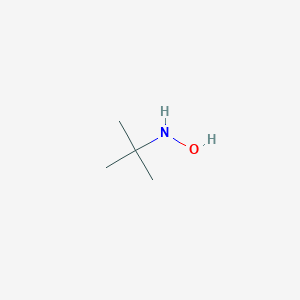
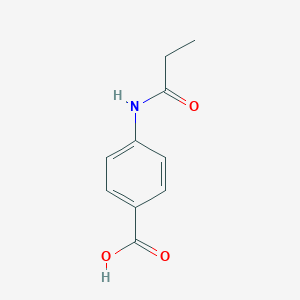
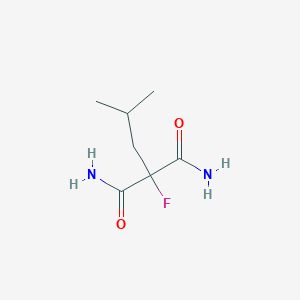


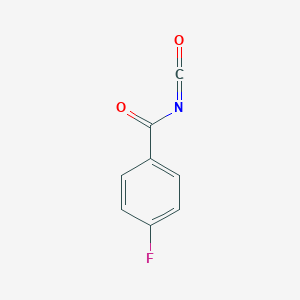
![Tetracyclo[14.2.2.24,7.210,13]tetracosa-1,3,5,7,9,11,13,15,17,19,21,23-dodecaene](/img/structure/B99395.png)
